1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile
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Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile is a heterocyclic compound that features a pyrazoloquinoline core with a trifluoromethyl group and a phenyl group.
Preparation Methods
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-4-chloro-1-phenyl-1H-pyrazolo[4,3-c]quinoline with phenyl isothiocyanate . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. This can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated quinolines and pyrazoloquinolines. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic agent
Properties
Molecular Formula |
C18H9F3N4 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline-6-carbonitrile |
InChI |
InChI=1S/C18H9F3N4/c19-18(20,21)16-14-9-12-8-11(10-22)6-7-15(12)23-17(14)25(24-16)13-4-2-1-3-5-13/h1-9H |
InChI Key |
XHSNVERSMABCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C4C=C(C=CC4=N3)C#N)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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